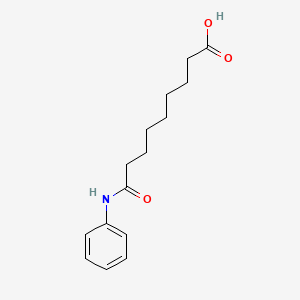

9-Anilino-9-oxononanoic acid

Description

Contextual Significance of Long-Chain Fatty Acid Anilides in Academic Inquiry

Long-chain fatty acid anilides have emerged as significant molecules in academic research, largely due to their identification in connection with specific toxicological events and their roles as signaling molecules. For instance, fatty acid anilides were identified as markers in oils implicated in the Spanish Toxic Oil Syndrome (TOS) in 1981, an event that spurred considerable research into their formation and biological effects. researchgate.netresearchgate.net These compounds form from the reaction of aniline (B41778) with fatty acids. researchgate.net

The study of long-chain fatty acid anilides is also driven by the broader interest in N-acyl amides, which include endogenous signaling molecules like N-acyl ethanolamines and N-acyl amino acids. wikipedia.orgnih.gov These molecules are involved in a variety of physiological functions, including metabolic homeostasis, inflammation, and cell signaling. wikipedia.org The structural similarity of long-chain fatty acid anilides to these biologically active compounds makes them a subject of interest for understanding lipid signaling pathways.

Research has shown that the formation of fatty acid anilides can be catalyzed by enzymes present in rat liver microsomes, with a preference for certain fatty acids like oleic acid. researchgate.net This enzymatic basis for their formation suggests potential roles in xenobiotic metabolism and could be an early event leading to toxicity. researchgate.net The study of these anilides, therefore, provides insights into how the body processes foreign compounds like aniline and the subsequent biological consequences.

The precursor to 9-anilino-9-oxononanoic acid, 9-oxononanoic acid, is a medium-chain fatty acid that can be formed from the oxidation of linoleic acid. caymanchem.com It has been found to influence biological processes such as fatty acid metabolism in the liver and the production of thromboxane (B8750289) A2 in human blood. caymanchem.com The conversion of such an oxo-acid to its anilide derivative represents a potential metabolic pathway and a target for chemical synthesis to probe biological systems.

Historical Perspectives on Synthetic Strategies for Anilide Compounds in Research

The synthesis of anilides and, more broadly, amides, has a rich history in organic chemistry, with the development of numerous methods to form the robust amide bond. Historically, the most common method for preparing amides involves the reaction of a carboxylic acid with an amine. However, this direct reaction requires high temperatures to dehydrate the resulting ammonium (B1175870) carboxylate salt, which can be unsuitable for sensitive molecules.

To overcome this, a wide array of coupling reagents has been developed. One of the classic and most effective methods involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com This approach facilitates the formation of an active intermediate from the carboxylic acid, which is then readily attacked by the amine to form the anilide under mild conditions.

Another historical approach is the Schotten-Baumann reaction, which typically involves the reaction of an acyl chloride with an amine in the presence of a base. This method is effective but requires the initial conversion of the carboxylic acid to the more reactive acyl chloride.

In recent decades, research has focused on developing more efficient, selective, and environmentally friendly methods. These include catalytic approaches that avoid the use of stoichiometric activating agents. For example, palladium-catalyzed carbonylative coupling reactions have emerged as a powerful tool for synthesizing amides from organic halides, amines, and carbon monoxide. acs.org More recently, metal-free approaches have been developed, utilizing organocatalysts or photochemical methods to promote amide bond formation. acs.orgacs.org These modern strategies offer improvements in terms of substrate scope, functional group tolerance, and sustainability.

Conceptual Frameworks for Investigating Amide Derivatives in Scientific Studies

The investigation of amide derivatives like this compound is guided by several conceptual frameworks that aim to understand their properties, reactivity, and biological function.

Structure-Activity Relationship (SAR) Studies: A cornerstone of medicinal chemistry and chemical biology, SAR studies involve systematically modifying the structure of a compound and evaluating the effect of these changes on its biological activity. For a molecule like this compound, this could involve altering the length of the fatty acid chain, introducing substituents onto the aniline ring, or modifying the amide bond itself. The goal is to identify the key structural features responsible for its activity. This approach is fundamental to the process of drug discovery and the development of chemical probes. nih.gov

Retrosynthetic Analysis: This is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." fiveable.me For this compound, a retrosynthetic analysis would identify the key disconnection at the amide bond, suggesting a synthesis from 9-oxononanoic acid and aniline. This framework is essential for designing efficient and elegant synthetic routes to novel compounds.

Computational Chemistry and Molecular Modeling: These in silico methods are used to predict the properties and behavior of molecules. Techniques such as molecular docking can be used to predict how a compound like an anilide derivative might bind to a biological target, such as an enzyme or receptor. ajchem-a.com This can help to prioritize compounds for synthesis and biological testing, thereby accelerating the research process.

Diversity-Oriented Synthesis (DOS): This strategy aims to create libraries of structurally diverse small molecules. nih.gov Instead of focusing on a single target, DOS seeks to explore a wide region of "chemical space." This approach is valuable for discovering new biological activities and for generating a range of compounds for high-throughput screening. A library of long-chain fatty acid anilides with varying chain lengths and aromatic substituents could be created using DOS principles to explore their biological potential.

These conceptual frameworks provide a structured approach to the synthesis and investigation of new amide derivatives, allowing researchers to move from initial concept to detailed biological understanding.

Structure

3D Structure

Properties

CAS No. |

73148-09-1 |

|---|---|

Molecular Formula |

C15H21NO3 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

9-anilino-9-oxononanoic acid |

InChI |

InChI=1S/C15H21NO3/c17-14(16-13-9-5-4-6-10-13)11-7-2-1-3-8-12-15(18)19/h4-6,9-10H,1-3,7-8,11-12H2,(H,16,17)(H,18,19) |

InChI Key |

KUWCRUFJGHCTOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 9 Anilino 9 Oxononanoic Acid

Established Synthetic Pathways for N-Phenyloctanamides and Related Structures

The formation of the anilide bond in 9-anilino-9-oxononanoic acid is a critical synthetic step. This is typically achieved through the reaction of a carboxylic acid derivative with aniline (B41778). In the context of the target molecule, this involves the reaction of 9-oxononanoic acid with aniline. The direct thermal dehydration of a carboxylic acid and an amine to form an amide is a challenging reaction that often requires high temperatures and results in an equilibrium mixture. acs.orgresearchgate.net

A common approach to facilitate this transformation is the activation of the carboxylic acid. This can be achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by the amine.

One-Pot Synthesis Approaches for Anilide Formation

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer advantages in terms of efficiency, reduced waste, and operational simplicity. nih.govrsc.org For the synthesis of this compound, a one-pot approach could involve the in-situ activation of 9-oxononanoic acid followed by the addition of aniline.

For instance, a one-pot method for the synthesis of α-ketoamides from α-keto acids and amines has been developed using ynamides as coupling reagents under mild conditions. nih.gov While not a direct analogue, this suggests that similar strategies could be adapted for the synthesis of γ-keto-anilides like this compound. Another one-pot, metal-free synthesis of α-ketoamides proceeds through the in-situ generation of aryl ketones followed by amidation. mdpi.com

A biotechnological one-pot process has been established for the synthesis of the precursor, 9-oxononanoic acid, from linoleic acid. This process utilizes a coupled enzyme cascade of 9S-lipoxygenase and 9/13-hydroperoxide lyase, achieving a yield of 73%. np-mrd.org This renewable route to the starting material could be integrated into a subsequent one-pot amidation step.

Mechanistic Studies of Reaction Pathways in Nonanoic Acid Derivatization

The direct amidation of carboxylic acids with amines is often plagued by a high activation energy. acs.org Mechanistic studies have shown that the reaction typically begins with an acid-base equilibrium between the carboxylic acid and the amine, forming an ammonium (B1175870) carboxylate salt. researchgate.net For the reaction to proceed towards the amide, this equilibrium must be shifted, often by removing the water formed during the reaction. nih.gov

The mechanism for the direct thermal dehydration of carboxylic acids and amines suggests that a neutral intermediate pathway, involving the dimerization of the carboxylic acid through hydrogen bonding, is a plausible route. researchgate.net In the context of 9-oxononanoic acid, both the carboxylic acid and the keto group can participate in hydrogen bonding, potentially influencing the reaction pathway.

Catalytic approaches can alter the reaction mechanism. For example, the use of ortho-iodo arylboronic acids as catalysts for direct amidation involves the formation of an activated species with the carboxylic acid prior to the addition of the amine. acs.org The general mechanism for amidation catalyzed by acid involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates the nucleophilic attack by the amine. nih.gov

Advanced Strategies for Structural Modification of this compound

Once synthesized, this compound possesses multiple functional groups that can be targeted for further structural modification, allowing for the design of analogues with potentially different properties.

Functional Group Interconversions and Analog Design Principles

Functional group interconversion (FGI) is a key strategy in organic synthesis for modifying molecular structures. khanacademy.orgyoutube.com For this compound, the primary sites for FGI are the ketone and the carboxylic acid.

The ketone group can undergo a variety of transformations. For instance, it can be reduced to a secondary alcohol, which can then be further functionalized. Reductive amination of the ketone could introduce a second amine functionality into the molecule.

The carboxylic acid can be converted into a range of other functional groups. For example, it can be esterified, converted into an acid chloride for further reactions, or reduced to a primary alcohol. These transformations allow for the systematic modification of the molecule's polarity, size, and hydrogen bonding capabilities, which are key principles in analog design.

Stereochemical Control and Regioselectivity in Anilide Synthesis Research

When dealing with more complex substrates, controlling stereochemistry and regioselectivity becomes crucial. While this compound itself is achiral, the introduction of chiral centers or the presence of multiple reactive sites in related molecules necessitates selective synthetic methods.

Stereoselective synthesis aims to produce a specific stereoisomer. rsc.orgnih.gov For example, highly stereoselective methods for the synthesis of α-glycosylated carboxylic acids have been developed using phenanthroline catalysis, where hydrogen bonding interactions play a critical role in determining the selectivity. researchgate.netrsc.org While not directly applicable to the current molecule, these principles of using catalysts and directing groups to control stereochemistry are fundamental in modern organic synthesis.

Regioselectivity refers to the preferential reaction at one of two or more similar functional groups or positions. rsc.orgnih.gov In the synthesis of anilides from dicarboxylic acids or molecules with multiple carboxylic acid groups, achieving regioselectivity can be a challenge. The use of protecting groups or specific catalysts can help to direct the reaction to the desired site. For example, in the synthesis of fatty acid anilides, enzymatic methods can offer high regioselectivity. nih.gov

Catalyst Systems and Reaction Optimization in Anilide Synthesis Research

The development of efficient catalyst systems is a major focus in amidation chemistry, aiming to overcome the high activation barrier of the direct reaction and to proceed under milder conditions. nih.gov A wide range of catalysts have been explored for the direct amidation of carboxylic acids.

Boron-based catalysts, such as ortho-iodo arylboronic acids, have been shown to be effective for direct amidation at room temperature in the presence of molecular sieves as a dehydrating agent. acs.org Titanium tetrafluoride (TiF4) has also been reported as an efficient catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines. nih.gov

Metal-free approaches have also been developed. For instance, a catalyst-free direct amidation of carboxylic acids has been reported using carbodiimides as reagents at higher temperatures in an environmentally friendly solvent. bertin-bioreagent.com

Reaction optimization is a critical aspect of developing any synthetic procedure. This involves systematically varying parameters such as catalyst loading, temperature, solvent, and reaction time to maximize the yield and purity of the desired product. For the synthesis of this compound, optimization would involve screening different catalysts and reaction conditions to find the most efficient and selective method for the amidation of 9-oxononanoic acid with aniline.

Computational and Theoretical Investigations of 9 Anilino 9 Oxononanoic Acid

Molecular Modeling and Docking Studies of Anilide Interactions

Molecular modeling and docking studies are powerful computational tools used to predict the interaction of a ligand with a target protein at the molecular level. These methods are instrumental in drug discovery and design, providing insights into the binding affinity and mode of action of novel compounds. nih.gov

Ligand-Target Binding Prediction Methodologies for Anilide Scaffolds

The prediction of how anilide scaffolds, such as that in 9-Anilino-9-oxononanoic acid, bind to biological targets is a key aspect of computational chemistry. Methodologies for this often involve a combination of molecular docking simulations and advanced scoring functions. Docking algorithms generate various possible binding poses of the anilide ligand within the active site of a target protein. These poses are then evaluated using scoring functions that estimate the binding affinity.

Recent advancements have seen the rise of machine learning-based scoring functions and empirical graph neural networks, which can more accurately capture the complex, non-covalent interactions that govern ligand-protein binding. nih.gov For anilide-containing compounds, these interactions often include hydrogen bonds involving the amide group, as well as hydrophobic and van der Waals interactions with the phenyl ring and the aliphatic chain. nih.gov

A hypothetical docking study of this compound against a putative enzyme target might reveal key interactions. For instance, the carboxylate group could form salt bridges with positively charged amino acid residues (e.g., Lysine (B10760008), Arginine), while the anilide moiety could engage in pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine). The long aliphatic chain would likely occupy a hydrophobic pocket within the binding site.

Table 1: Predicted Binding Interactions of this compound with a Hypothetical Target

| Functional Group of Ligand | Interacting Residue of Target | Type of Interaction | Predicted Energy Contribution (kcal/mol) |

| Carboxylic Acid | Lysine | Hydrogen Bond, Salt Bridge | -5.2 |

| Anilide NH | Aspartate | Hydrogen Bond | -3.8 |

| Phenyl Ring | Phenylalanine | π-π Stacking | -2.5 |

| Nonanoic Acid Chain | Leucine, Valine, Isoleucine | Hydrophobic Interactions | -4.1 |

Quantitative Structure-Activity Relationship (QSAR) Analyses in N-Acyl Anilides Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov In the context of N-acyl anilides, QSAR studies can identify the key molecular descriptors that influence their efficacy. These descriptors can be electronic (e.g., Hammett parameters), steric (e.g., Taft parameters), or hydrophobic (e.g., logP). nih.gov

A comparative QSAR analysis of a series of N-acyl anilides can reveal important trends. For instance, studies on other anilide-containing compounds have shown that electron-releasing substituents on the aniline (B41778) ring can enhance biological activity. nih.gov For this compound, a QSAR model could be developed by synthesizing and testing a series of derivatives with different substituents on the phenyl ring and varying lengths of the carboxylic acid chain.

Table 2: Hypothetical QSAR Model for a Series of N-Acyl Anilides

| Derivative | logP | Electronic Parameter (σ) | Steric Parameter (Es) | Predicted Activity (IC50, µM) |

| This compound | 3.5 | 0.00 | 0.00 | 15.2 |

| 9-(4-Chloroanilino)-9-oxononanoic acid | 4.2 | 0.23 | -0.97 | 10.8 |

| 9-(4-Methoxyanilino)-9-oxononanoic acid | 3.3 | -0.27 | -0.55 | 21.5 |

| 9-Anilino-7-oxoheptanoic acid | 2.8 | 0.00 | 0.00 | 25.1 |

Conformational Analysis and Energetic Profiling of Long-Chain Anilides

The flexibility of the long aliphatic chain in this compound means that it can adopt a multitude of conformations. Conformational analysis aims to identify the low-energy, and therefore most probable, shapes of the molecule. This is crucial as the conformation of a ligand can significantly impact its ability to bind to a target. ias.ac.in

Techniques such as molecular dynamics simulations can be employed to explore the conformational space of long-chain anilides. nih.gov These simulations model the movement of atoms over time, allowing for the identification of stable conformers and the energetic barriers between them. For this compound, key conformational features would include the torsion angles of the nonanoic acid chain and the orientation of the anilide group relative to the chain. Studies on similar long-chain molecules have shown that they can exist in either a tilted, interdigitated state or a more disordered, liquid-crystalline-like state, depending on factors like temperature and hydration. nih.gov

The anilide group itself can exist in s-cis and s-trans conformations due to rotation around the C-N bond. The relative stability of these conformers is influenced by electrostatic repulsions and steric hindrance. ias.ac.in

Electronic Structure Calculations and Reactivity Prediction in Anilide Systems

Electronic structure calculations, based on quantum mechanics, provide detailed information about the distribution of electrons within a molecule. This information is key to understanding a molecule's reactivity. nih.gov For this compound, these calculations can predict sites susceptible to nucleophilic or electrophilic attack.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

In the case of this compound, the anilide group, being an amide derivative of aniline, is susceptible to electrophilic substitution reactions at the ortho and para positions of the phenyl ring, reflecting the electron-donating nature of the amino group. wikipedia.org The carbonyl carbon of the amide is a potential site for nucleophilic attack. Computational models can quantify these reactivities and guide the synthesis of new derivatives. nih.gov

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates potential for electron donation |

| LUMO Energy | -1.2 eV | Indicates potential for electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability |

| Dipole Moment | 3.8 D | Indicates a polar molecule |

| Electrostatic Potential Map | Negative potential around the carbonyl oxygen and carboxylic acid; Positive potential around the amide proton | Predicts sites for intermolecular interactions |

Explorations into the Biochemical Interactions of 9 Anilino 9 Oxononanoic Acid and Its Analogs

Investigation of Enzyme Inhibition Potentials

The structural features of 9-anilino-9-oxononanoic acid suggest its potential as an enzyme inhibitor. The anilide portion can participate in various non-covalent interactions within an enzyme's active site, while the carboxylic acid tail offers a point of interaction or can be modified to enhance binding affinity or cellular uptake.

While direct studies on this compound's interaction with histone deacetylases (HDACs) are not extensively documented in publicly available literature, the broader class of anilide-containing molecules has been investigated for HDAC inhibition. HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of HDACs have emerged as important therapeutic agents, particularly in oncology.

Research into novel HDAC inhibitors has identified various chemical scaffolds capable of potently and selectively inhibiting these enzymes. For instance, a novel synthetic HDAC inhibitor, identified as Compound 9a, has demonstrated protective effects against septic injury in mice by suppressing MAPK signaling. nih.govnih.gov This compound was shown to increase the levels of acetylated-histone H3, a key marker of HDAC inhibition. nih.gov Although structurally distinct from this compound, the findings related to Compound 9a highlight the potential for synthetic molecules to modulate HDAC activity and downstream signaling pathways.

The development of HDAC inhibitors often involves designing molecules that can effectively chelate the zinc ion present in the active site of most HDAC isoforms. The anilide scaffold, with appropriate substitutions, could potentially be oriented to participate in such interactions. Further research is warranted to specifically explore the HDAC inhibition profile of this compound and its analogs.

The anilide scaffold is a versatile pharmacophore found in a variety of enzyme inhibitors targeting different enzyme classes beyond HDACs. For example, the ortho-hydroxy anilide scaffold has been identified as a novel inhibitor of lysine (B10760008) demethylase 5 (KDM5), another important class of epigenetic-modifying enzymes. nih.gov These findings underscore the adaptability of the anilide structure for designing enzyme inhibitors.

Furthermore, derivatives of acylhydrazine, which share some structural similarities with the anilide functional group, have been explored for their antimicrobial properties. acs.org These compounds can be designed to release gasotransmitters like nitric oxide (NO) and carbon monoxide (CO) upon activation, which have inherent antimicrobial effects. acs.org This suggests that the anilide portion of this compound could be a starting point for developing novel therapeutic agents with diverse enzymatic targets.

Modulation of Cellular Pathways in In Vitro and Model Systems

The potential biological effects of this compound can be inferred from studies on its constituent parts: the anilide head and the nonanoic acid tail. These components may influence various cellular processes, including lipid metabolism and intracellular signaling.

The nine-carbon chain of this compound is structurally related to 9-oxononanoic acid, an oxidized fatty acid. caymanchem.com Studies on 9-oxononanoic acid have revealed its significant impact on lipid metabolism. In rats, oral administration of 9-oxononanoic acid was found to decrease the synthesis of new fatty acids in the liver. nih.gov This effect was attributed to the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, by the accumulation of long-chain acyl-CoA. nih.gov

Furthermore, 9-oxononanoic acid has been shown to increase the activity of carnitine palmitoyltransferase, an enzyme involved in the breakdown of fatty acids (β-oxidation). caymanchem.comnih.gov These findings suggest that the nonanoic acid portion of this compound could potentially influence cellular lipid balance by modulating the activities of key metabolic enzymes.

Table 1: Effects of 9-Oxononanoic Acid on Lipid Metabolism in Rat Liver

| Parameter | Observed Effect | Reference |

| De novo fatty acid synthesis | Strongly reduced | nih.gov |

| Acetyl-CoA carboxylase activity | Decreased by 60% | nih.gov |

| Carnitine palmitoyltransferase activity | Increased by 35% | nih.gov |

| Serum triacylglycerol levels | Decreased | nih.gov |

The anilide scaffold and related structures have been shown to modulate key intracellular signaling cascades, particularly those involved in inflammation and cell survival. As mentioned earlier, Compound 9a, an HDAC inhibitor, exerts its protective effects in sepsis by suppressing the MAPK signaling pathway. nih.govnih.gov Specifically, it was found to attenuate the phosphorylation of p38, JNK, and ERK proteins, which are critical components of the MAPK cascade. nih.gov

Moreover, 9-oxononanoic acid itself has been demonstrated to influence signaling pathways related to eicosanoid production. It stimulates the activity of phospholipase A2 (PLA2), the enzyme that initiates the arachidonate (B1239269) cascade, leading to the production of pro-inflammatory mediators like thromboxane (B8750289) A2. ebi.ac.uknih.gov This suggests that the nonanoic acid moiety could have pro-inflammatory potential by activating specific signaling lipids.

The potential for this compound to modulate these pathways would depend on the interplay between its anilide and fatty acid components and their ability to interact with specific signaling proteins.

Mechanisms of Action in Biological Systems (General)

The nonanoic acid tail, on the other hand, links the molecule to the world of lipid metabolism and signaling. As a derivative of a naturally occurring oxidized fatty acid, it has the potential to interact with enzymes and receptors that recognize fatty acids, thereby influencing cellular energy homeostasis and inflammatory responses. caymanchem.comnih.govnih.gov

The combination of these two moieties in a single molecule could lead to a unique pharmacological profile. For instance, the fatty acid tail might facilitate the transport of the molecule across cell membranes, allowing the anilide head to reach its intracellular targets. Conversely, the anilide group could be tailored to direct the molecule to specific cellular compartments or protein complexes, where the nonanoic acid tail could then exert its metabolic or signaling effects. The precise mechanism of action will ultimately depend on the specific cellular context and the array of proteins and pathways with which the molecule interacts.

Receptor-Ligand Interaction Studies for Long-Chain Derivatives

The unique structure of this compound, which combines a fatty acid-like tail with an anilino headgroup, suggests that its long-chain derivatives could interact with various biological receptors. The study of analogous compounds, such as N-acyl amino acids and other anilino-alkanoic acid derivatives, can provide valuable insights into these potential interactions.

N-acyl amino acids, which share the N-acyl group with this compound, are a class of signaling lipids with diverse biological roles. nih.govnih.gov These molecules are known to interact with G-protein coupled receptors (GPCRs) and other cellular targets. nih.gov For instance, certain N-acyl glycines have demonstrated pharmacological activity, highlighting the importance of the N-acyl moiety in receptor binding. nih.gov

Furthermore, research into anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids, which feature an anilino-like core structure, has revealed inhibitory activity against enzymes like cyclooxygenase (COX) and lipoxygenase. nih.gov The structure-activity relationship (SAR) studies of these compounds indicate that the nature of the alkanoic acid side chain is crucial for their biological activity. nih.gov Specifically, compounds with acetic acid and 2-propionic acid side chains showed notable anti-inflammatory effects, which aligns with established models of the COX active site. nih.gov

One study synthesized and evaluated a series of these compounds for their ability to inhibit carrageenan-induced edema in rats. The results, summarized in the table below, demonstrate the varying efficacy based on the structure of the alkanoic acid side chain.

| Compound | Side Chain | Edema Inhibition (at 50 mg/kg po) |

| 3c | 2-[N-(2-carboxyphenyl)-4-aminophenyl]propionic acid | Comparable to (+)-naproxen |

| 4a | Carboxylic acid | Inhibited soybean 12-lipoxygenase (IC50 = 17.2 µM) |

| 5a | Carboxylic acid | Inhibited soybean 12-lipoxygenase (IC50 = 8.4 µM) |

This table presents data on the anti-inflammatory and enzyme inhibitory activities of compounds structurally related to this compound. The data is sourced from a study on anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. nih.gov

These findings suggest that long-chain derivatives of this compound could potentially exhibit similar receptor-ligand interactions, possibly targeting enzymes involved in inflammatory pathways. The length and branching of the nonanoic acid chain, coupled with the anilino group, would likely play a significant role in the specificity and affinity of such interactions.

Membrane Interaction Research at a Molecular Level

The amphipathic nature of this compound, with its hydrophobic aliphatic tail and more polar anilino-oxo headgroup, strongly implies that it would interact with cellular membranes. The study of how similar molecules, such as fatty acid amides and N-acyl amino acids, behave within a lipid bilayer can provide a framework for understanding these potential interactions.

Fatty acid amides are known to be involved in various biological signaling processes, and their interactions with cell membranes are critical to their function. nih.gov The long hydrocarbon chain of this compound would be expected to insert into the hydrophobic core of the lipid bilayer. This insertion can alter the physical properties of the membrane, such as its fluidity, thickness, and curvature, which in turn can influence the function of membrane-embedded proteins like receptors and ion channels.

N-acyl amino acids, which are structurally analogous, have been shown to be present in bacterial membranes, where they are thought to play a role in stress responses, although their precise molecular functions are not yet fully understood. nih.gov The interaction of these molecules with the membrane is a key aspect of their biological activity. nih.gov

Molecular dynamics simulations of similar amphipathic molecules have shown that the depth of insertion and the orientation of the molecule within the membrane are dependent on the specific chemical structure of both the lipid and the interacting molecule. For this compound, the anilino headgroup would likely reside near the lipid-water interface, potentially forming hydrogen bonds with the phosphate (B84403) groups of the phospholipids (B1166683) or with water molecules. The nonanoic acid tail would be sequestered within the hydrophobic interior of the membrane.

The table below summarizes the expected interactions based on the structural components of this compound and knowledge from related molecules.

| Molecular Component | Expected Membrane Interaction | Potential Consequence |

| Nonanoic acid tail | Insertion into the hydrophobic core of the lipid bilayer. | Alteration of membrane fluidity and thickness. |

| Anilino-oxo headgroup | Localization near the lipid-water interface. | Formation of hydrogen bonds with phospholipid headgroups and water. |

| Overall Molecule | Partitioning into the membrane. | Influence on the function of integral and peripheral membrane proteins. |

This table outlines the probable molecular interactions of this compound with a cell membrane, based on its amphipathic structure and by analogy with the behavior of other N-acyl amino acids and fatty acid amides.

These molecular-level interactions with the cell membrane could be a crucial aspect of the biological profile of this compound and its derivatives, potentially modulating cellular signaling pathways by altering the membrane environment of key proteins.

Research on the Biological Activities of 9 Anilino 9 Oxononanoic Acid in Non Human Contexts

Antioxidant Potential Assessment in Chemical and Cell-Based Assays

The role of oxidized fatty acids in biological systems is complex. 9-Oxononanoic acid is known to be a secondary product of lipid peroxidation. nih.govcaymanchem.com Research has shown that 9-oxononanoic acid can induce the activity of phospholipase A2 (PLA2) and the production of thromboxane (B8750289) A2 in human blood, processes linked to the arachidonate (B1239269) cascade and inflammatory responses. nih.gov

While these findings position 9-oxononanoic acid as a product and a mediator of oxidative processes, the antioxidant potential of its anilino-derivative, 9-Anilino-9-oxononanoic acid, has not been directly investigated. The presence of the anilino group, which contains a phenyl ring, could theoretically confer some antioxidant properties through mechanisms like radical scavenging. However, without experimental data, this remains speculative. Further research is necessary to determine if the addition of the anilino group to the 9-oxononanoic acid structure results in a molecule with significant antioxidant capabilities.

Herbicidal Activity and Plant Enzyme Interaction Research

The interaction of chemical compounds with plant physiological processes is a key area of herbicide development. Fatty acid derivatives have been explored for their phytotoxic effects.

While no specific studies on the effect of this compound on plant growth have been identified, the general herbicidal potential of fatty acids is recognized. The structural characteristics of this compound, particularly the presence of the anilide group, suggest a potential for biological activity in plants. Further research would be required to evaluate its effects on root and shoot growth in various plant models.

A significant amount of research on herbicides has focused on the inhibition of photosynthetic electron transport (PET) in photosystem II (PSII). redalyc.org Amides are a class of compounds known to inhibit PSII by displacing the plastoquinone (B1678516) QB from its binding site on the D1 protein. nih.gov

Research on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides has shown that these compounds can act as potent PET inhibitors. nih.gov The inhibitory activity was found to be dependent on the nature and position of substituents on the anilide ring. nih.gov This suggests that the N-phenyl group (anilino group) in this compound could play a crucial role in its potential interaction with the QB binding site. The electron-withdrawing or donating properties of substituents on the phenyl ring can significantly influence the PET inhibitory activity. nih.gov Although this research was not conducted on this compound itself, it provides a strong rationale for investigating its potential as a photosynthetic inhibitor.

Table 3: Photosynthetic Electron Transport (PET) Inhibiting Activity of Related N-Phenyl Amides

| Compound | IC50 (µM) |

| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |

| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |

| N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |

| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 |

| Data represents the concentration causing 50% inhibition of PET in spinach chloroplasts for selected N-aryl-3-hydroxynaphthalene-2-carboxamides. nih.gov |

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques in Structural Elucidation of Anilides

The definitive identification of 9-Anilino-9-oxononanoic acid relies on a combination of spectroscopic methods to elucidate its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the anilino group, the N-H proton of the amide, and the aliphatic protons of the nonanoic acid chain. The chemical shifts and coupling patterns of the methylene (B1212753) groups would confirm the long-chain structure. For instance, in similar N-phenyl amides, the N-H proton typically appears as a singlet in the range of δ 10-12 ppm.

Infrared (IR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the key functional groups present in this compound.

The spectrum would be expected to exhibit a characteristic N-H stretching vibration for the secondary amide between 3350 and 3180 cm⁻¹. mdpi.com

A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) would be observed around 1680-1630 cm⁻¹. mdpi.com

The C=O stretching of the carboxylic acid would likely appear as a broad band in the region of 1700-1725 cm⁻¹.

Additionally, characteristic peaks for C-H stretching of the aliphatic chain and aromatic ring, as well as C-N stretching, would be present. researchgate.net

Chromatographic Separations and Purity Assessment in Research Samples

Chromatographic techniques are essential for the separation and purity determination of this compound in research samples.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile organic compounds like anilides.

A typical RP-HPLC method would utilize a C18 or a more specialized column, such as a Discovery® RP-Amide C16, which is designed for the analysis of amides. sigmaaldrich.com

The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, with the gradient adjusted to achieve optimal separation from any impurities or related compounds. sigmaaldrich.comnih.gov

Detection is commonly performed using a UV detector, as the phenyl group in this compound would provide a strong chromophore. sigmaaldrich.com The method would be validated for linearity, precision, and accuracy to ensure reliable quantification and purity assessment. nih.gov

Mass Spectrometry Applications in Metabolite Identification and Profiling

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC-MS, is a highly sensitive and specific method for identifying and quantifying metabolites. While no specific metabolite studies on this compound are available, the general approach for anilide metabolism would involve hydroxylation of the aromatic ring and modifications to the aliphatic chain.

The mass spectrum of the parent compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be key to confirming the structure. For N-phenyl amides, a common fragmentation pathway involves cleavage of the amide bond, leading to the formation of characteristic fragment ions. rsc.org High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the parent ion and its fragments, further confirming their identity.

Advanced Techniques for In Vitro and In Situ Detection of this compound

The detection of this compound in biological matrices would necessitate highly sensitive and selective analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. A method could be developed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated through collision-induced dissociation. This technique allows for quantification even in complex biological matrices with minimal sample cleanup. For instance, methods for the analysis of multiple amines in human plasma have been developed using pre-column derivatization followed by UPLC-MS analysis, achieving detection limits in the micromolar range. acs.org

Derivatives and Structural Analogs of 9 Anilino 9 Oxononanoic Acid in Advanced Research

Structure-Activity Relationship (SAR) Studies of Substituted Anilides

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing invaluable insights into how the chemical structure of a compound influences its biological activity. For derivatives of 9-Anilino-9-oxononanoic acid, SAR studies would systematically explore how modifications to different parts of the molecule—namely the anilide moiety and the nonanoic acid chain—affect its pharmacological profile.

For instance, in a study on anilide (dicarboxylic acid) shikonin (B1681659) esters, the nature of the dicarboxylic acid linker, which dictates the chain length between the anilide and the shikonin moiety, was found to be a critical determinant of antitumor activity. nih.gov The research demonstrated that variations in the length and rigidity of this linker could modulate the compound's ability to inhibit key signaling pathways involved in cancer cell proliferation and migration. nih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) model developed in this study further underscored the importance of the spatial arrangement and properties of this linker for optimal biological activity. nih.gov

The following table summarizes the antiproliferative activities of some anilide (dicarboxylic acid) shikonin esters against various cancer cell lines, highlighting the impact of the dicarboxylic acid linker.

| Compound | Linker (Dicarboxylic Acid) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

| M9 | Specific dicarboxylic acid | 4.52 ± 0.28 | - | - |

| Shikonin (SK) | - | 7.62 ± 0.26 | - | - |

Data extracted from a study on anilide (dicarboxylic acid) shikonin esters. The specific structures of the linkers for each compound were detailed in the original publication. nih.gov

The aniline (B41778) ring in the this compound scaffold is a prime site for chemical modification to modulate biological activity. Substituents on the aromatic ring can alter the electronic properties, steric hindrance, and hydrogen bonding capacity of the molecule, thereby influencing its binding affinity to target proteins.

Research on amide derivatives of N-phenyl anthranilic acid, a structurally related compound, has shown that substitutions on the N-phenyl ring can significantly affect the biological properties of the molecule. afjbs.com For example, the introduction of different substituents can enhance antimicrobial and antibacterial activities. afjbs.com Molecular docking studies on these derivatives have helped to predict the binding interactions with biological targets like DNA gyrase, providing a rationale for the observed activities. afjbs.com

Similarly, a study on quinoline (B57606) carboxylic acids identified that specific substitutions on the benzo portion of the quinoline ring were critical for the inhibition of dihydroorotate (B8406146) dehydrogenase, a key enzyme in pyrimidine (B1678525) biosynthesis. nih.gov This highlights the general principle that aromatic substitutions are a powerful tool for fine-tuning the biological activity of a molecule.

Design and Synthesis of Prodrugs and Targeted Delivery Systems for Research Applications

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve the ADME properties of a compound, such as increasing its solubility, permeability, or metabolic stability. For a molecule like this compound, the carboxylic acid and the anilide functional groups are potential handles for prodrug design.

The amine function within the anilide group, although part of a stable amide bond, can be a target for prodrug strategies, especially if the parent compound suffers from poor membrane penetration due to ionization. nih.gov Various prodrug approaches for amines have been developed, which can be broadly categorized into those requiring enzymatic activation and those that rely on chemical conditions for drug release. nih.gov For example, N-acylation to form amides or carbamates is a common strategy, though the stability of these linkages can be a challenge to overcome for effective drug release. nih.gov More sophisticated systems, such as those involving redox-sensitive or enzyme-cleavable linkers, could be envisioned for a more targeted release of the active anilino-acid derivative. nih.gov

The carboxylic acid group also presents an opportunity for prodrug synthesis, for instance, through esterification to enhance lipophilicity and cell membrane permeability.

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single molecule. mdpi.com This can lead to compounds with improved affinity, selectivity, and efficacy, or even a dual mode of action. The this compound scaffold could serve as a valuable component in the construction of hybrid molecules.

The design of such hybrids often involves computational methods, such as molecular docking, to predict how the hybrid molecule will interact with its biological target. afjbs.commdpi.com

Future Directions and Emerging Research Avenues for 9 Anilino 9 Oxononanoic Acid Research

Integration with Systems Biology Approaches for Comprehensive Understanding

A forward-thinking approach to understanding the biological implications of 9-Anilino-9-oxononanoic acid involves its integration into systems biology frameworks. The study of the "fatty acid amidome"—the complete profile of fatty acid amides in a biological system—is an emerging field that provides a holistic view of the roles these lipids play in cellular signaling and metabolism. mdpi.com

Future research should focus on utilizing 'omics' technologies to map the global impact of this compound on cellular networks. This would involve:

Lipidomics: Quantitative analysis of how exposure to this compound alters the cellular lipid profile. This could reveal downstream effects on related lipid pathways, such as those involving prostaglandins (B1171923) or other fatty acid amides.

Proteomics: Identifying changes in protein expression in response to the compound. This may uncover compensatory mechanisms or highlight specific pathways that are modulated.

Metabolomics: Assessing broad changes in the cellular metabolome to understand the systemic effects on cellular energy status and biosynthetic pathways.

By integrating these large-scale datasets, researchers can construct network models to predict the compound's mechanism of action and identify potential off-target effects, providing a comprehensive understanding that transcends single-target investigations.

Exploration of Novel Biochemical Targets and Interaction Partners

A crucial avenue of future research is the identification and characterization of the specific biochemical targets of this compound. The known biological activities of its precursor, 9-oxononanoic acid, and other fatty acid anilides provide a rational starting point for this exploration. For instance, 9-oxononanoic acid is known to influence lipid metabolism. nih.gov Fatty acid anilides have been reported to alter lipid metabolism in human polymorphonuclear leukocytes. nih.gov

The introduction of the anilide group could modulate binding affinity for known targets or confer affinity for entirely new ones. Potential biochemical targets and interaction partners for this compound are hypothesized in the table below.

| Potential Protein Target | Rationale for Investigation | Potential Effect of Interaction |

| Fatty Acid Amide Hydrolase (FAAH) | FAAH is the primary enzyme responsible for the degradation of endogenous fatty acid amides. wikipedia.org The anilide structure may act as a substrate or inhibitor. | Inhibition of FAAH could lead to an increase in the levels of endogenous signaling lipids, with therapeutic implications. |

| Cyclooxygenases (COX-1 and COX-2) | Some fatty acid anilides have been shown to have both stimulatory and inhibitory effects on prostanoid synthesis, which is mediated by COX enzymes. nih.gov | Modulation of COX activity could position this compound as a novel anti-inflammatory agent. |

| Fatty Acid-Binding Proteins (FABPs) | FABPs are intracellular lipid chaperones that facilitate the transport of fatty acids and their derivatives to various cellular compartments and organelles. nih.gov | Competitive binding to FABPs could alter the trafficking and signaling of endogenous fatty acids. |

| Peroxisome Proliferator-Activated Receptors (PPARs) | PPARs are nuclear receptors that are key regulators of lipid and glucose metabolism and are activated by fatty acids and their derivatives. | Activation or antagonism of PPARs by this compound could have significant effects on metabolic homeostasis. |

| Transient Receptor Potential (TRP) Channels | Certain fatty acid amides are known to modulate the activity of TRP channels, which are involved in sensory perception, including pain and temperature. | Interaction with TRP channels could suggest a role in nociception and sensory modulation. |

Systematic screening of this compound against these and other potential targets using techniques such as affinity chromatography, surface plasmon resonance, and thermal shift assays will be critical in elucidating its molecular mechanism of action.

Development of Advanced Synthetic Strategies for Complex Anilide Architectures

The synthesis of this compound itself can be envisioned through the reductive amination of its precursor, 9-oxononanoic acid, with aniline (B41778), or through the coupling of azelaic acid monomethyl ester with aniline followed by functional group manipulation. However, to fully explore the structure-activity relationships (SAR) of this class of molecules, the development of advanced and versatile synthetic strategies is paramount.

Future synthetic efforts should focus on modular approaches that allow for the rapid generation of a library of analogues. This will enable a systematic investigation of how modifications to both the fatty acid backbone and the anilide moiety affect biological activity.

| Synthetic Approach | Description | Potential for Diversification |

| Amide Coupling Reactions | Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to couple a variety of substituted anilines with the carboxylic acid of a modified nonanoic acid backbone. | Allows for the introduction of a wide range of electronic and steric diversity on the aromatic ring of the anilide. |

| Late-Stage Functionalization | Techniques such as C-H activation can be employed to introduce functional groups at various positions on the alkyl chain or the aromatic ring of a pre-formed anilide scaffold. | Enables the synthesis of derivatives that are not accessible through traditional methods and allows for fine-tuning of properties. |

| Multi-component Reactions | Reactions such as the Ugi or Passerini reaction could be adapted to generate more complex anilide-containing structures in a single step. | Provides rapid access to novel and structurally diverse scaffolds for biological screening. |

| Flow Chemistry | The use of microreactors can enable the safe and efficient synthesis of anilides under conditions that may be challenging in batch processing, such as high pressure or temperature. | Facilitates library synthesis and process scale-up for promising lead compounds. |

By developing a robust synthetic toolbox, chemists can generate a diverse set of molecular probes to dissect the biology of fatty acid anilides and optimize lead compounds for therapeutic development.

Role in Understanding Broader Fatty Acid Amide Biology and Its Implications in Research

The study of synthetic fatty acid amides like this compound has significant implications for the broader field of fatty acid amide biology. Endogenous fatty acid amides, such as anandamide (B1667382) and oleamide, are a class of lipid signaling molecules with diverse physiological roles, including neurotransmission, inflammation, and energy homeostasis. wikipedia.org However, the precise mechanisms by which their signals are transduced and the full extent of their biological functions are still being unraveled.

By designing and studying synthetic analogues like this compound, researchers can:

Develop Tool Compounds: Create specific and potent inhibitors or probes for the enzymes and receptors involved in fatty acid amide signaling. This can help to elucidate the roles of these proteins in health and disease.

Probe Structure-Activity Relationships: Systematically modify the structure of the fatty acid anilide to understand which chemical features are critical for binding to specific targets and eliciting a biological response.

Identify New Signaling Pathways: The unique structural features of synthetic anilides may lead to the discovery of novel receptors and signaling pathways that are not targeted by endogenous fatty acid amides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.